molecular formula C21H21FN4O3 B4568237 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4568237
M. Wt: 396.4 g/mol
InChI Key: BJJPOVMOVPQCBF-UHFFFAOYSA-N
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Description

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline-2,4-dione core, which is known for its diverse biological activities, and a piperazine moiety substituted with a fluorophenyl group, enhancing its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, where piperazine derivatives react with formaldehyde and other substrates to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding irreversibly and non-competitively . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of a quinazoline-2,4-dione core and a fluorophenyl-piperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-2-4-8-18(16)24-11-13-25(14-12-24)19(27)9-10-26-20(28)15-5-1-3-7-17(15)23-21(26)29/h1-8H,9-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPOVMOVPQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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